molecular formula C8H16ClNO2 B2945033 Methyl 2-methylpiperidine-4-carboxylate hydrochloride CAS No. 1646786-45-9

Methyl 2-methylpiperidine-4-carboxylate hydrochloride

Cat. No.: B2945033
CAS No.: 1646786-45-9
M. Wt: 193.67
InChI Key: UARIIFVOZSXRPR-UHFFFAOYSA-N
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Description

Methyl 2-methylpiperidine-4-carboxylate hydrochloride (CAS: 1523530-24-6) is a piperidine derivative with a methyl ester group at position 4 and a methyl substituent at position 2 of the piperidine ring. Its molecular formula is C₈H₁₆ClNO₂, with a molecular weight of 193.67 g/mol. The compound is stored under inert atmosphere at 2–8°C to ensure stability .

Key properties include:

  • Hazard Statements: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation).
  • Precautionary Measures: Use protective equipment, avoid inhalation, and ensure adequate ventilation.

Properties

IUPAC Name

methyl 2-methylpiperidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-6-5-7(3-4-9-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARIIFVOZSXRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methylpiperidine-4-carboxylate hydrochloride typically involves the esterification of 2-methylpiperidine-4-carboxylic acid with methanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process .

Chemical Reactions Analysis

Hydrolysis of the Ester Moiety

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in pharmaceutical synthesis.

Conditions Reagents Products Yield Source
Acidic hydrolysisHCl, H₂O2-Methylpiperidine-4-carboxylic acid85–92%
Basic hydrolysisNaOH, refluxSodium 2-methylpiperidine-4-carboxylate78%

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

  • Basic conditions involve saponification, forming a carboxylate salt .

N-Alkylation and Functionalization

The secondary amine in the piperidine ring (as the hydrochloride salt) can undergo alkylation after deprotonation.

Reagents Conditions Products Application Source
Formaldehyde, H₂/Pd-C45–55°C, 2–3 kg H₂1-Methyl-2-methylpiperidine-4-carboxylateSynthesis of kinase inhibitors
Methyl iodide, K₂CO₃DMF, 60°CQuaternary ammonium derivativesBioactive molecule preparation

Key Findings :

  • Transfer hydrogenation with formaldehyde under palladium catalysis selectively methylates the piperidine nitrogen .

  • Quaternary ammonium salts exhibit enhanced solubility for pharmacological studies .

Oxidation Reactions

The piperidine ring and ester group are susceptible to oxidation under controlled conditions.

Oxidizing Agent Conditions Products Notes Source
H₂O₂, phospho-molybdic acid70–80°CN-Oxide derivativesEnhanced polarity for separation
m-CPBADCM, 0°C → RTEpoxidation at adjacent positionsLimited yield (≤50%)

Safety Note :

  • The compound is incompatible with strong oxidizers, necessitating controlled conditions to avoid decomposition .

C-H Activation and Arylation

Directed C-H functionalization enables regioselective modification of the piperidine ring.

Catalyst Electrophile Position Modified Products Source
Pd(OAc)₂, directing groupAryl halidesC-2 or C-62-Arylpiperidine derivatives
Rh catalystAlkynesC-4 (adjacent to ester)Alkyne-substituted analogs

Applications :

  • Arylated derivatives serve as intermediates for antitubercular agents .

  • Alkynylation enables click chemistry applications in drug discovery .

Reduction of Functional Groups

The ester and ring structure can undergo reduction to generate alcohols or saturated analogs.

Reducing Agent Conditions Products Yield Source
LiAlH₄, THFReflux, 4h4-(Hydroxymethyl)-2-methylpiperidine65%
H₂, Raney Ni50°C, 5 atm H₂Fully saturated piperidine alcohol88%

Mechanistic Pathway :

  • LiAlH₄ reduces the ester to a primary alcohol while preserving the piperidine ring .

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 200°C, releasing HCl and CO₂ .

  • pH Sensitivity : The hydrochloride salt stabilizes the compound in acidic media but hydrolyzes rapidly in alkaline solutions .

Scientific Research Applications

Methyl 2-methylpiperidine-4-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, including potential drugs for neurological disorders.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-methylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride

  • CAS : 225240-71-1
  • Molecular Formula: C₉H₁₈ClNO₂
  • Limited toxicity data available, but first-aid measures emphasize respiratory protection .

Piperidine-4-carboxylic Acid Hydrochloride

  • CAS : 5984-56-5
  • Molecular Formula: C₆H₁₂ClNO₂
  • Key Differences :
    • Lacks methyl substituents, reducing steric hindrance and altering reactivity.
    • Lower molecular weight (162.62 g/mol ) compared to the target compound.
    • Higher polarity due to the free carboxylic acid group, affecting solubility .

Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate Hydrochloride

  • CAS : 175671-43-9
  • Molecular Formula: C₇H₁₄ClNO₃
  • Key Differences :
    • A hydroxyl group at position 4 increases polarity and hydrogen-bonding capacity, influencing solubility (stored at RT, sealed from moisture).
    • Molecular weight: 195.64 g/mol , slightly higher than the target compound .

Meperidine Hydrochloride (Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate Hydrochloride)

  • CAS : 50-42-0
  • Molecular Formula: C₁₅H₂₂ClNO₂
  • Key Differences :
    • Contains a phenyl group, enhancing binding to opioid receptors (pharmacological activity absent in the target compound).
    • Higher molecular weight (299.79 g/mol ) and lipophilicity due to aromatic substitution .

3-(2-Methylphenoxy)piperidine Hydrochloride

  • CAS : 1858256-18-4
  • Molecular Formula: C₁₂H₁₈ClNO
  • Key Differences: A phenoxy group introduces aromaticity, altering electronic properties and toxicity profile. Molecular weight: 227.73 g/mol, with acute toxicity data emphasizing skin and eye protection .

Physicochemical and Toxicological Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Hazard Statements
Methyl 2-methylpiperidine-4-carboxylate HCl C₈H₁₆ClNO₂ 193.67 2-methyl, 4-methyl ester H302, H315, H319, H335
Ethyl 4-methylpiperidine-4-carboxylate HCl C₉H₁₈ClNO₂ 207.70 4-methyl, ethyl ester Not fully reported
Piperidine-4-carboxylic acid HCl C₆H₁₂ClNO₂ 162.62 None Higher polarity
Meperidine HCl C₁₅H₂₂ClNO₂ 299.79 Phenyl, ethyl ester Opioid activity

Biological Activity

Methyl 2-methylpiperidine-4-carboxylate hydrochloride is a compound of significant interest in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse sources.

Chemical Structure and Properties

This compound has the molecular formula C8H16ClNO2C_8H_{16}ClNO_2 and a molecular weight of approximately 179.68 g/mol. The compound features a piperidine ring substituted with a methyl group and a carboxylate moiety, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It can act as both an inhibitor and activator , modulating various biochemical pathways. The mechanism involves binding to active sites on target proteins, influencing their activity, which is crucial in drug development for conditions such as neurological disorders .

Biological Activity Overview

This compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in viral replication, notably the main protease (Mpro) of SARS-CoV-2, although the inhibition was modest .
  • Protein-Ligand Interactions : It is utilized in studies exploring protein-ligand interactions, which are essential for understanding drug-receptor dynamics.
  • Antiviral Properties : Research indicates that derivatives of piperidine compounds can exhibit antiviral activity against various viruses, including influenza and coronaviruses .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl (2S,4R)-4-methylpiperidine-2-carboxylate hydrochlorideEnantiomer with opposite chiralityDifferent biological activity profile
Ethyl 4-methylpiperidine-4-carboxylate hydrochlorideVariation in substituentPotentially different solubility
Methyl 4-methyl-4-piperidinecarboxylate hydrochlorideDistinct piperidine substitutionUnique pharmacological properties

The distinct substitution pattern on the piperidine ring imparts unique chemical and biological properties to this compound, making it valuable in specialized research applications.

Case Studies and Research Findings

  • Antiviral Activity Study :
    • A study evaluated various piperidine derivatives for their antiviral efficacy against SARS-CoV-2. This compound was included in the screening process, demonstrating some inhibitory effects on viral proteases .
  • Enzyme Mechanism Exploration :
    • In enzymatic studies, this compound was used to probe enzyme mechanisms, providing insights into how structural modifications can affect enzyme activity and specificity. Such studies are crucial for designing better inhibitors for therapeutic use.
  • Pharmacological Profiling :
    • Pharmacokinetic studies have shown that piperidine derivatives possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, suggesting their potential as drug candidates .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-methylpiperidine-4-carboxylate hydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification of piperidine derivatives. For example, sulfonylation reactions using triethylamine as a base under anhydrous conditions are common . Optimization includes temperature control (0–5°C for exothermic steps) and solvent selection (e.g., dichloromethane for solubility). Yield improvements often involve iterative adjustments to stoichiometry (e.g., 1.2 equivalents of methyl chloroformate) and inert atmospheres to prevent hydrolysis .
Reaction Parameter Typical Conditions
Temperature0–25°C (step-dependent)
SolventDichloromethane/THF
BaseTriethylamine
PurificationColumn chromatography

Q. How is the compound purified, and what analytical techniques confirm its purity?

  • Methodological Answer : Purification employs recrystallization (using ethanol/water mixtures) or silica-gel chromatography (eluent: 5–10% methanol in dichloromethane). Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy (¹H/¹³C). For example, the methyl ester group resonates at δ 3.6–3.8 ppm in ¹H NMR, while piperidine protons appear as multiplet signals between δ 1.2–2.5 ppm .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis steps to avoid inhalation of volatile intermediates (e.g., HCl gas). Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Storage requires airtight containers under nitrogen at –20°C to prevent degradation . Spill management involves neutralization with sodium bicarbonate and disposal via hazardous waste protocols .

Advanced Research Questions

Q. How can computational tools predict synthetic pathways or stability of this compound?

  • Methodological Answer : Retrosynthetic analysis using AI platforms (e.g., PubChem’s retrosynthesis module) identifies feasible routes by prioritizing sulfonylation and esterification steps . Molecular dynamics simulations (e.g., Gaussian 16) model stability under varying pH and temperature, predicting decomposition pathways (e.g., hydrolysis at pH < 2) .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions in NMR or IR data (e.g., unexpected splitting patterns) are addressed by:

  • Repeating experiments under anhydrous conditions to exclude solvent interference.
  • Using X-ray crystallography (SHELX software ) to resolve stereochemical ambiguities.
  • Cross-validating with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Q. How is the compound’s pharmacological activity assessed in preclinical studies?

  • Methodological Answer :

  • In vitro : Binding assays (e.g., radioligand displacement for receptor affinity) and enzyme inhibition studies (IC₅₀ determination via fluorogenic substrates).
  • In vivo : Pharmacokinetic profiling in rodent models (plasma half-life, bioavailability) with LC-MS quantification . Dose-response curves are analyzed using GraphPad Prism to establish therapeutic indices.

Q. What are the compound’s degradation products under accelerated stability testing?

  • Methodological Answer : Forced degradation studies (40°C/75% RH for 4 weeks) reveal:

  • Hydrolysis : Formation of 2-methylpiperidine-4-carboxylic acid (identified via TLC and LC-MS).
  • Oxidation : Sulfoxide derivatives detected at Rf 0.3–0.4 in ethyl acetate/hexane systems .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the compound’s solubility in polar solvents?

  • Methodological Answer : Discrepancies arise from polymorphic forms (e.g., amorphous vs. crystalline). Techniques to resolve this include:

  • Differential Scanning Calorimetry (DSC) to identify polymorph transitions.
  • Solubility studies in buffered solutions (pH 1–10) with UV-Vis quantification at λmax 260 nm .

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